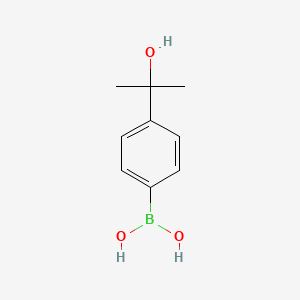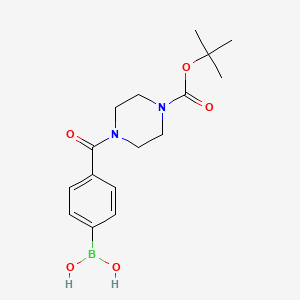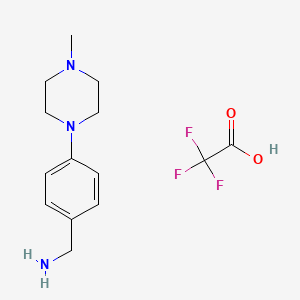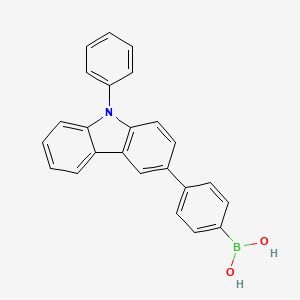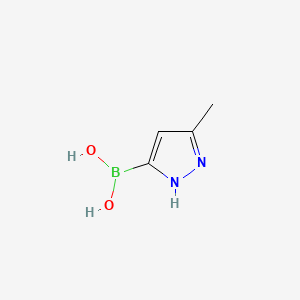
(5-Methyl-1H-pyrazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methyl-1H-pyrazol-3-yl)boronic acid” is a chemical compound with the molecular formula C4H7BN2O2 . It is a reagent used for Suzuki-Miyaura cross-coupling reactions, transesterification reactions .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-1H-pyrazol-3-yl)boronic acid” can be represented by the InChI code:InChI=1S/C4H7BN2O2/c1-3-2-4 (5 (8)9)7-6-3/h2,8-9H,1H3, (H,6,7) . The compound has a molecular weight of 125.92 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “(5-Methyl-1H-pyrazol-3-yl)boronic acid” are not detailed in the literature, boronic acids are known to be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methyl-1H-pyrazol-3-yl)boronic acid” include a molecular weight of 125.92 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
(5-Methyl-1H-pyrazol-3-yl)boronic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. The synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a derivative of 1-alkyl-pyrazole acid, exemplifies the utility of these compounds in creating molecules with potential biological activities. This particular compound was synthesized through a series of reactions starting from 1H-pyrazole, demonstrating the adaptability of pyrazole boronic acids in chemical synthesis (Zhang Yu-jua, 2013).
Antifungal and Antibacterial Activities
The synthesis and evaluation of new compounds for antimicrobial properties have also been explored using (5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and assessed for their antifungal activity against various phytopathogenic fungi, displaying moderate to excellent activity. This work highlights the role of pyrazole boronic acid derivatives in developing new antimicrobial agents (Shijie Du et al., 2015).
Suzuki Coupling Applications
(5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives are valuable in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, utilizing the corresponding lithium hydroxy ate complex, illustrates the efficacy of these compounds in Suzuki couplings. This method offers an efficient route to synthesizing boronic acid esters, showcasing their versatility in organic chemistry and drug discovery (Peter R. Mullens, 2009).
Structural Characterization and Material Science
In addition to their biological and synthetic applications, (5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives are utilized in material science and structural chemistry. The synthesis and structural characterization of silylated or germylated pyrazoleboronic acids reveal the intricate interactions and potential material applications of these compounds. This research provides insights into the diverse functionalities and structural properties of pyrazole boronic acids, further expanding their applicability beyond the realm of traditional organic synthesis (K. Durka et al., 2015).
Propiedades
IUPAC Name |
(3-methyl-1H-pyrazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWENLWUOIPCRRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743934 |
Source


|
| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1H-pyrazol-3-yl)boronic acid | |
CAS RN |
1163248-54-1 |
Source


|
| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


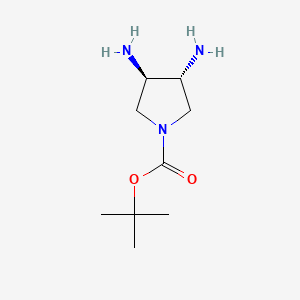
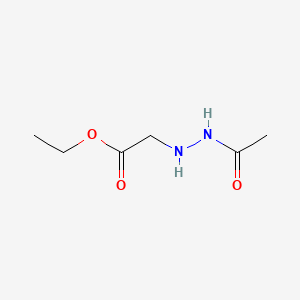
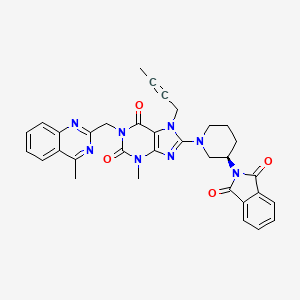
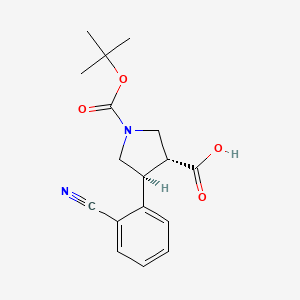
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
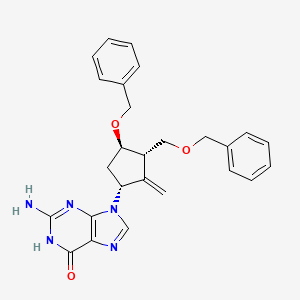
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
